2-Methyl-1-propenyl trifluoromethanesulfonate
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Overview
Description
2-Methyl-1-propenyl trifluoromethanesulfonate is an organic compound with the molecular formula C5H7F3O3S. It is a trifluoromethanesulfonate ester, known for its strong electrophilic properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-propenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methyl-1-propenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-propenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the presence of the trifluoromethanesulfonate group.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Addition Reactions: The double bond in the propenyl group allows for addition reactions with electrophiles
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the type of nucleophile and reaction conditions. For example, reactions with amines can produce amides, while reactions with alcohols can yield ethers .
Scientific Research Applications
2-Methyl-1-propenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: This compound is employed in the development of new drugs and medicinal compounds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: Researchers use this compound to study biochemical pathways and interactions
Mechanism of Action
The mechanism of action of 2-Methyl-1-propenyl trifluoromethanesulfonate involves its strong electrophilic nature, which allows it to react readily with nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Another trifluoromethanesulfonate ester with similar reactivity but different structural properties.
Ethyl trifluoromethanesulfonate: Similar in reactivity but with an ethyl group instead of a propenyl group.
Uniqueness
2-Methyl-1-propenyl trifluoromethanesulfonate is unique due to its specific structure, which combines the reactivity of the trifluoromethanesulfonate group with the versatility of the propenyl group. This combination allows for a wide range of chemical reactions and applications in various fields .
Properties
CAS No. |
53282-30-7 |
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Molecular Formula |
C5H7F3O3S |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-methylprop-1-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H7F3O3S/c1-4(2)3-11-12(9,10)5(6,7)8/h3H,1-2H3 |
InChI Key |
ZBMXEMUYHOPIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COS(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
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